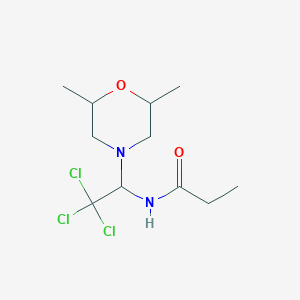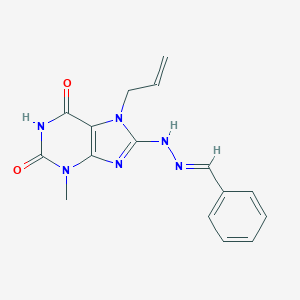![molecular formula C21H14ClN5O3S2 B414438 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-[4-(CYANOMETHYL)PHENYL]BENZAMIDE](/img/structure/B414438.png)
2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-[4-(CYANOMETHYL)PHENYL]BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide is a complex organic compound that features a benzothiadiazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide typically involves multiple steps. The benzothiadiazole core can be synthesized from o-phenylenediamine by reacting it with thionyl chloride in pyridine, yielding the benzothiadiazole structure
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like thionyl chloride.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulfonamido positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonyl derivatives, while reduction could regenerate the original diamine structure.
Aplicaciones Científicas De Investigación
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide involves its interaction with specific molecular targets. The benzothiadiazole core is known for its electron-withdrawing properties, which can influence the electronic properties of the compound. This interaction can affect various biological pathways and molecular targets, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its use in electronic materials.
4,7-Dibromo-2,1,3-benzothiadiazole: Used in the synthesis of larger molecules and conductive polymers.
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4-(methylsulfanyl)butanoic acid: Another derivative with similar structural features.
Uniqueness
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable for applications in advanced materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C21H14ClN5O3S2 |
|---|---|
Peso molecular |
484g/mol |
Nombre IUPAC |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-5-chloro-N-[4-(cyanomethyl)phenyl]benzamide |
InChI |
InChI=1S/C21H14ClN5O3S2/c22-14-6-9-17(27-32(29,30)19-3-1-2-18-20(19)26-31-25-18)16(12-14)21(28)24-15-7-4-13(5-8-15)10-11-23/h1-9,12,27H,10H2,(H,24,28) |
Clave InChI |
QONQHVSNLFKJGV-UHFFFAOYSA-N |
SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)CC#N |
SMILES canónico |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(allylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B414357.png)
![4-tert-butyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B414361.png)

![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B414365.png)


![N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]-1-naphthamide](/img/structure/B414368.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide](/img/structure/B414369.png)


![4-(1-{4-[(5-Bromo-2-furoyl)oxy]phenyl}-1-methylethyl)phenyl 5-bromo-2-furoate](/img/structure/B414375.png)

